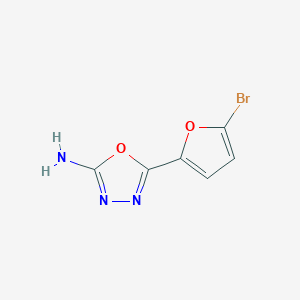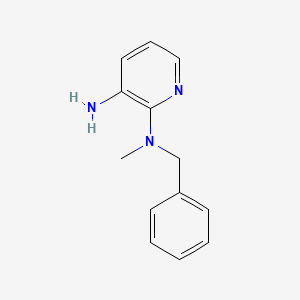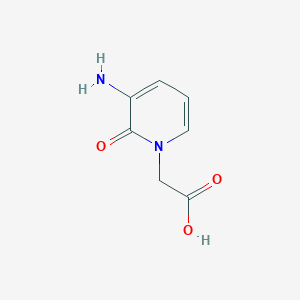
4-Aminobutane-1-thiol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobutane-1-thiol hydrochloride is an organic compound with the molecular formula C₄H₁₂ClNS. It is a thiol derivative with an amino group attached to the fourth carbon of the butane chain. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Biochemical Analysis
Biochemical Properties
4-Aminobutane-1-thiol hydrochloride plays a significant role in various biochemical reactions. It interacts with enzymes such as cysteine proteases, where it forms intramolecular disulfide bonds with the active sites of these enzymes . This interaction is crucial as it can modulate the activity of the enzymes, potentially inhibiting or activating them depending on the context. Additionally, this compound can interact with other hydrophobic molecules, further influencing biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of cysteine proteases, which are involved in various cellular processes such as apoptosis, protein degradation, and signal transduction . By modulating these enzymes, this compound can alter cell function and behavior, impacting overall cellular health and activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It forms disulfide bonds with the active sites of cysteine proteases, which can lead to enzyme inhibition or activation . This binding interaction is critical for the compound’s ability to modulate biochemical pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, further affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade over time, which may impact its effectiveness in biochemical assays . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, potentially leading to adverse outcomes in animal models . It is crucial to determine the appropriate dosage to balance efficacy and safety in research applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and function . The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, this compound can accumulate in specific tissues, influencing its localization and effectiveness . These factors are crucial for understanding the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and its overall effectiveness in modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-aminobutane-1-thiol involves the reaction of 2-(4-bromobutyl)isoindoline-1,3-dione with potassium thioacetate in anhydrous tetrahydrofuran (THF). The mixture is refluxed for 24 hours to yield the desired product .
Industrial Production Methods
Industrial production of 4-aminobutane-1-thiol hydrochloride typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Aminobutane-1-thiol hydrochloride undergoes various chemical reactions, including:
Oxidation: Thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to yield the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Disulfides.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-Aminobutane-1-thiol hydrochloride is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-aminobutane-1-thiol hydrochloride involves its thiol and amino groups. The thiol group can form disulfide bonds, which are crucial in protein folding and stability. The amino group can participate in hydrogen bonding and nucleophilic reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminobutane-1-thiol: The non-hydrochloride form of the compound.
3-Aminopropane-1-thiol: A shorter chain analog.
5-Aminopentane-1-thiol: A longer chain analog.
Uniqueness
4-Aminobutane-1-thiol hydrochloride is unique due to its specific chain length and the presence of both thiol and amino functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Properties
IUPAC Name |
4-aminobutane-1-thiol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS.ClH/c5-3-1-2-4-6;/h6H,1-5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJZMUQZPYGLGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594284 |
Source


|
| Record name | 4-Aminobutane-1-thiol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31098-39-2 |
Source


|
| Record name | 4-Aminobutane-1-thiol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-(N-Boc-N-methyl-amino)-ethoxy]-acetic acid](/img/structure/B1342168.png)







